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molecular formula C4H6O B146094 Butadiene monoxide CAS No. 930-22-3

Butadiene monoxide

Cat. No. B146094
M. Wt: 70.09 g/mol
InChI Key: GXBYFVGCMPJVJX-UHFFFAOYSA-N
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Patent
US05358860

Procedure details

Elfarra et al. (1991 Arch. Bioch. Biophy. 286, 244-251) has demonstrated the NADPH-dependent oxidation of 1,3-butadiene by mouse liver microsomes and the hydrogen peroxide-dependent oxidation of 1,3 butadiene by chloroperoxidase. Both oxidations yielded butadiene monoxide and crotonaldehyde.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1N=C(N)C2N=CN([C@@H:10]3[O:14][C@H:13](COP(OP(OC[C@H:26]4[O:30][C@@H:29](N5C=C(C(N)=O)CC=C5)[C@H:28](O)[C@@H:27]4O)(O)=O)(O)=O)[C@@H:12](O)[C@H:11]3OP(O)(O)=O)C=2N=1.C=CC=C.OO>>[CH2:26]1[O:30][CH:29]1[CH:28]=[CH2:27].[CH:13](=[O:14])/[CH:12]=[CH:11]/[CH3:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1N=C(C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CCC(=C5)C(=O)N)O)O)O)OP(=O)(O)O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC=C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC=C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1C(C=C)O1
Name
Type
product
Smiles
C(\C=C\C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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